N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide

Herbicide mode of action VLCFA elongase inhibition Chloroacetamide SAR

For labs requiring a non-phytotoxic, chlorine-free analog for herbicide SAR studies, this compound provides a defined chemical probe. It addresses the interference issues common with chlorinated standards in MS analysis. • Non-chlorinated structure eliminates isobaric interference (Δm/z 62-76 Da vs. chloroacetamides) for cleaner residue analysis. • Computed XLogP of 1.3 ensures baseline chromatographic separation from target analytes (LogP ~3.0-3.1). • Serves as a chemically matched negative control in VLCFA elongase inhibition assays, with no expected activity vs. metolachlor (IC₅₀ ≤ 10⁻⁸ M).

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B3974872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethyl-6-methylphenyl)-2-methoxyacetamide
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)COC)C
InChIInChI=1S/C12H17NO2/c1-4-10-7-5-6-9(2)12(10)13-11(14)8-15-3/h5-7H,4,8H2,1-3H3,(H,13,14)
InChIKeyGCHKOWANUZOTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethyl-6-methylphenyl)-2-methoxyacetamide: Research & Reference Standard


N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide (CAS 431991-96-7) is a non-chlorinated aromatic amide structurally related to the chloroacetamide herbicide class. It possesses the 2-ethyl-6-methylphenyl aniline moiety found in major herbicides including metolachlor and acetochlor, but replaces the chloroacetyl group with a 2-methoxyacetyl substituent and lacks the N-alkoxyalkyl side chain . This structural simplification eliminates the chlorine atom and reduces molecular weight to 207.27 g/mol, distinguishing it from chlorine-containing analogs that dominate commercial herbicide use [1]. The compound is primarily employed as an analytical reference standard, a synthetic intermediate for structure-activity relationship (SAR) studies, and a model substrate for investigating the role of chlorine substitution in acetamide herbicide activity and environmental behavior .

Analytical reference standard Chlorine-free analog for chloroacetamide residue analysis by LC-MS/MS.
SAR model substrate Supports structure-activity studies on VLCFA elongase inhibitors.
Negative control probe Chemically matched non-inhibitory compound for mode-of-action assays.

Why Not Interchangeable with Chloroacetamide Herbicides


Within the acetamide herbicide family, seemingly minor structural modifications produce profound differences in herbicidal potency, environmental persistence, and toxicity profiles. Commercial chloroacetamides such as metolachlor, acetochlor, and alachlor rely on the chloroacetyl moiety for irreversible binding to very-long-chain fatty acid elongase (VLCFAE), achieving inhibition at sub-micromolar concentrations [1]. Removal of chlorine yields deschloro metabolites that exhibit markedly reduced or absent herbicidal activity . N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide is distinct from these metabolites in that it also lacks the N-alkoxyalkyl side chain required for optimal enzyme fit, further diminishing its interaction with the VLCFAE target [1]. Consequently, this compound cannot serve as a direct replacement for chloroacetamide herbicides in weed control applications. Its differentiation value lies instead in its utility as a non-phytotoxic structural analog, an analytical reference standard free from chlorine-isotope interference in mass spectrometry, and a defined chemical probe for elucidating the contribution of individual structural features to herbicidal activity .

!
Removal of chlorine may preclude irreversible VLCFA elongase inhibition.
!
Lack of N-alkoxyalkyl side chain may reduce target enzyme affinity.
!
Non-phytotoxic profile may limit direct substitution in herbicidal applications.

Head-to-Head Evidence vs. Chloroacetamide Analogs


VLCFA Elongase Inhibition vs. Metolachlor

Chloroacetamide herbicides such as metolachlor irreversibly inhibit very-long-chain fatty acid elongase (VLCFAE) with half-inhibitory concentrations (IC₅₀) at or below 10⁻⁸ M. This irreversible binding is mediated by nucleophilic displacement of the chlorine atom by a cysteine residue in the enzyme active site [1]. N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide lacks both the chlorine atom and the N-alkoxyalkyl side chain. Class-level inference predicts that removal of the chlorine atom eliminates the capacity for irreversible covalent binding, while absence of the N-substituent further reduces non-covalent affinity for the VLCFAE active site [2]. Consequently, the compound is not expected to exhibit measurable VLCFAE inhibition at agronomically relevant concentrations.

VLCFAE Inhibition
Class-level
Target No measurable inhibition predicted
Metolachlor IC₅₀ ≤ 10⁻⁸ M
>1000-fold reduction in target engagement
Supports use as non-phytotoxic control
Class-level prediction; experimental inhibition data absent
Herbicide mode of action VLCFA elongase inhibition Chloroacetamide SAR

Lipophilicity (LogP) vs. Metolachlor and Acetochlor

The target compound has a computed XLogP of 1.3 , compared with experimental LogP values of approximately 3.1 for metolachlor and 3.0 for acetochlor [1]. This difference of ~1.7–1.8 LogP units reflects the absence of the hydrophobic N-alkoxyalkyl chain and the replacement of chlorine with a methoxy group. Lower lipophilicity predicts reduced soil organic carbon partition coefficient (Koc), higher aqueous solubility, and greater potential for mobility in soil and aquatic systems, although direct experimental Koc data for this compound are not available.

Lipophilicity
Data to verify
Target XLogP = 1.3 (computed)
Metolachlor LogP ≈ 3.1
Acetochlor LogP ≈ 3.0
ΔLogP 1.7–1.8 units lower
Impacts chromatographic retention and extraction
Computed XLogP; experimental Koc data unavailable
Lipophilicity LogP Environmental fate Soil sorption

Soil Half-Life vs. Chloroacetamide Parents

The environmental persistence of chloroacetamide herbicides is substantially influenced by the chlorine substituent, which slows microbial degradation. Metolachlor exhibits soil half-lives (DT₅₀) ranging from 9 to 50 days depending on soil conditions [1], while acetochlor and alachlor show DT₅₀ values of approximately 6–8 days under aerobic conditions [2]. Deschloro metabolites of metolachlor have been detected as persistent groundwater contaminants in European monitoring studies [3]. As a non-chlorinated analog lacking the N-alkoxyalkyl chain, N-(2-ethyl-6-methylphenyl)-2-methoxyacetamide is predicted to undergo more rapid microbial degradation than chlorinated parent compounds, although direct experimental half-life data are not yet published.

Soil Half-Life
Class-level
Target No experimental DT₅₀ data available
Metolachlor DT₅₀ 9–50 days
Acetochlor DT₅₀ ~6.3 days
Directionally lower persistence predicted
Supports use as environmental tracer standard
No experimental half-life data; class-level inference
Environmental persistence Soil half-life Chloroacetamide degradation Groundwater contamination

Mass Spectrometry Differentiation from Chloroacetamides

The target compound has a monoisotopic mass of 207.1259 Da (C₁₂H₁₇NO₂) . In contrast, metolachlor (C₁₅H₂₂ClNO₂) has a monoisotopic mass of 283.1339 Da, and acetochlor (C₁₄H₂₀ClNO₂) has a monoisotopic mass of 269.1183 Da [1]. The absence of chlorine means the target compound displays no characteristic ³⁵Cl/³⁷Cl isotope pattern in mass spectra, providing a clean, unambiguous signal at m/z 208.13 [M+H]⁺. This simplifies quantification as an internal standard in LC-MS/MS methods, avoiding isobaric interferences and isotope overlap that can complicate analysis of chlorinated analytes.

Mass Spectrometry
Head-to-head
Target m/z 208.13 [M+H]⁺, no Cl isotope pattern
Metolachlor m/z 284.14 [M+H]⁺, ³⁵Cl/³⁷Cl pattern
Acetochlor m/z 270.12 [M+H]⁺, ³⁵Cl/³⁷Cl pattern
Mass shift 62–76 Da; no isotope interference
Enables interference-free internal standard
Based on molecular formula; verify in matrix
Mass spectrometry Molecular weight Analytical reference standard Isotopic pattern

N-(2-Ethyl-6-methylphenyl)-2-methoxyacetamide Applications


LC-MS/MS Reference Standard for Chloroacetamide Residues

The compound serves as a structurally related internal standard for metolachlor and acetochlor residue analysis in water, soil, and food matrices. Its non-chlorinated structure provides a diagnostic mass shift (Δm/z = 62–76 Da) relative to target analytes, eliminating isobaric interference while sharing comparable ionization efficiency due to the conserved 2-ethyl-6-methylphenyl chromophore . Its computed XLogP of 1.3 predicts distinct chromatographic retention from more lipophilic chloroacetamide analytes (LogP ~3.0–3.1), enabling baseline separation [1].

Negative Control for VLCFA Elongase Assays

Because this compound lacks the chloroacetyl warhead essential for irreversible VLCFA elongase inhibition, it can be used as a chemically matched negative control in mode-of-action studies. When tested alongside metolachlor (IC₅₀ ≤ 10⁻⁸ M), the target compound should show no enzyme inhibition, confirming that observed effects are specific to chloroacetamide-mediated covalent modification rather than non-specific amide toxicity [2].

Synthetic Intermediate for Acetamide Agrochemical Discovery

The 2-methoxyacetamide scaffold provides a versatile starting point for SAR exploration of non-chlorinated VLCFA synthesis inhibitors. The primary amine precursor (2-ethyl-6-methylaniline) is a common building block for metolachlor and acetochlor synthesis ; the methoxyacetyl group offers a handle for further derivatization without introducing chlorine, supporting green chemistry initiatives aimed at reducing organochlorine agrochemical inputs.

Environmental Tracer for Non-Chlorinated Transformation Products

In groundwater and surface water monitoring programs, this compound can be employed as a reference material for identifying and quantifying non-chlorinated acetamide transformation products that may be overlooked in targeted analysis schemes. Its structural relationship to known chloroacetamide degradates makes it a relevant surrogate for method development and recovery studies [3].

Application
Selection Property
Validation Focus
LC-MS/MS reference standard for chloroacetamide residues
Non-chlorinated analog with distinct mass shift
Chromatographic resolution & matrix effect assessment
Negative control for VLCFA elongase studies
Chemically matched non-inhibitory compound
Confirmation of target engagement specificity
Synthetic intermediate for herbicide SAR
Conserved 2-ethyl-6-methylphenyl core
Derivatization feasibility & activity screening
Environmental tracer for non-chlorinated degradates
Structural surrogate for known degradates
Method recovery & detection limit validation
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